molecular formula C11H10N2O4 B1437460 methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 1105189-76-1

methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No. B1437460
CAS RN: 1105189-76-1
M. Wt: 234.21 g/mol
InChI Key: DDEWYAMSCNPNRR-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 . It is used for research purposes .


Synthesis Analysis

A series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids were synthesized with the aim of establishing a structure-analgesic activity relationship . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .


Molecular Structure Analysis

The structure of “methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis . The multiplets of the 7-1-1 and 8-I-I protons, which are characterized by the presence of two vicinal SSCCs, were differentiated by means of spectra of double resonance with 6-H .


Chemical Reactions Analysis

The multiplets of the 7-1-1 and 8-I-I protons, which are characterized by the presence of two vicinal SSCCs, were differentiated by means of spectra of double resonance with 6-H .

Scientific Research Applications

Chemical Modification for Enhanced Biological Properties

The chemical modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, including the displacement of the methyl group in position 8, has been explored to optimize biological properties. This modification has been associated with increased biological activity, particularly for para-substituted derivatives. The modification is aimed at enhancing analgesic properties, with specific derivatives exceeding the effects of Piroxicam and Nabumetone in terms of specific analgesic effect. The synthesis involved the reaction of benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, highlighting a focused approach towards optimizing pain-relief potential through structural adjustments (Ukrainets et al., 2015).

Heterocyclic Scaffold for HIV-1 Integrase Inhibitors

Efficient synthesis of methyl-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has been described as part of developing a heterocyclic scaffold for HIV-1 integrase inhibitors. This work emphasizes the versatility of the compound as a foundation for creating potent inhibitors against HIV-1, marking its significance in antiviral research. The synthesis process explores the introduction of various substituents on the pyrido-fused ring, indicating the compound's adaptability for specific therapeutic targets (Kinzel et al., 2008).

DNA Interaction Studies

The compound 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride has been characterized for its crystal structure and interaction with DNA. Such studies are pivotal for understanding how these molecules interact at the molecular level with genetic material, which can be crucial for designing drugs that target DNA or RNA processes within cells. The investigation into its mode of binding with calf thymus DNA (ctDNA) suggests a groove mode of binding, offering insights into potential applications in genetic therapy or as a tool in molecular biology research (Zhang et al., 2013).

properties

IUPAC Name

methyl 2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6-3-4-13-7(5-6)12-9(14)8(10(13)15)11(16)17-2/h3-5,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEWYAMSCNPNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149788
Record name Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

CAS RN

1105189-76-1
Record name Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105189-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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